molecular formula C8H5ClF4O3S B1410997 [3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride CAS No. 1987007-00-0

[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride

Cat. No.: B1410997
CAS No.: 1987007-00-0
M. Wt: 292.64 g/mol
InChI Key: SXYQQOBCNOAYQQ-UHFFFAOYSA-N
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Description

[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride is an organofluorine compound characterized by the presence of both fluorine and trifluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride typically involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with appropriate reagents under controlled conditions. For instance, the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate can be achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Chemistry

In chemistry, [3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties, such as increased resistance to degradation .

Mechanism of Action

The mechanism of action of [3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-fluoro-4-(trifluoromethoxy)phenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O3S/c9-17(14,15)4-5-1-2-7(6(10)3-5)16-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYQQOBCNOAYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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